molecular formula C11H14O4S B1387322 [4-(Isopropylsulfonyl)phenyl]acetic acid CAS No. 1105193-73-4

[4-(Isopropylsulfonyl)phenyl]acetic acid

Katalognummer: B1387322
CAS-Nummer: 1105193-73-4
Molekulargewicht: 242.29 g/mol
InChI-Schlüssel: DNYIDVSDKGJLEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(Isopropylsulfonyl)phenyl]acetic acid is a sulfonyl-substituted phenylacetic acid derivative. Key features include:

  • Core structure: A phenyl ring substituted at the para position with an isopropylsulfonyl group, linked to an acetic acid moiety.

Eigenschaften

IUPAC Name

2-(4-propan-2-ylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(2)16(14,15)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYIDVSDKGJLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-73-4
Record name 2-[4-(propane-2-sulfonyl)phenyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Key Synthetic Strategies

Route 1: Sulfonation of Phenylacetic Acid Derivatives

A common approach involves introducing the isopropylsulfonyl group to a phenylacetic acid precursor. This typically proceeds via:

An alternative method involves electrophilic sulfonation followed by acetic acid side-chain introduction:

Detailed Reaction Parameters

Step 1: Sulfonation
Parameter Conditions Source
Sulfonating agent Isopropylsulfonyl chloride
Temperature 80–100°C
Solvent DMF/THF (anhydrous)
Catalyst Palladium-based (e.g., Pd(PPh₃)₄)
Step 2: Acetic Acid Formation
Method Reagents/Conditions Yield
Oxidation KMnO₄, H₂SO₄, 60°C, 6 hr ~75%
Hydrolysis NaOH (aq.), reflux, 8 hr ~82%

Purification and Crystallization

  • Solvent systems : Acetone/water mixtures (3:1 to 10:1 v/v) are effective for recrystallization, achieving >98% purity.
  • Temperature control : Heating to 55°C followed by gradual cooling enhances crystalline form stability.

Analytical Data

Property Value Method
Melting point 148–150°C DSC
Purity >98.5% HPLC
Crystalline form Monoclinic XRD

Comparative Efficiency of Routes

Route Advantages Limitations
1 High regioselectivity Palladium cost
2 Scalable for industrial use Harsh oxidation conditions

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of [4-(Isopropylsulfonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to its observed effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

4-(Methylsulfonyl)phenylacetic Acid (CAS 90536-66-6)

  • Molecular formula : C₉H₁₀O₄S
  • Molecular weight : 214.24 g/mol .
  • Key differences :
    • Substituent: Methylsulfonyl (smaller, less lipophilic than isopropylsulfonyl).
    • Applications : Precursor to Etoricoxib (a COX-2 inhibitor), highlighting the role of sulfonyl groups in anti-inflammatory drug design .
  • Acidity : Sulfonyl groups lower the pKa of the acetic acid moiety, enhancing water solubility compared to alkyl-substituted analogs.

2-(4-(Cyclopropylsulfanyl)phenyl)acetic Acid (CAS 868614-27-1)

  • Molecular formula : C₁₁H₁₂O₂S
  • Molecular weight : 208.28 g/mol .
  • Key differences :
    • Substituent: Cyclopropylsulfanyl (thioether group, electron-donating vs. sulfonyl’s electron-withdrawing).
    • pKa : Predicted 4.26 ± 0.10, weaker acidity than sulfonyl analogs due to reduced electron withdrawal .
  • Hazards : Classified with H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

2-(4-Octylphenyl)acetic Acid (CAS 64570-28-1)

  • Molecular formula : C₁₆H₂₄O₂
  • Molecular weight : 248.36 g/mol .
  • Key differences :
    • Substituent: Octyl chain (highly lipophilic, increases logP).
    • Solubility : Insoluble in water; soluble in organic solvents .
    • Applications : Likely used in surfactants or polymer additives due to hydrophobicity.

4-Hydroxyphenylacetic Acid (CAS 156-38-7)

  • Molecular formula : C₈H₈O₃
  • Molecular weight : 152.15 g/mol .
  • Key differences :
    • Substituent: Hydroxyl group (electron-donating, increases acidity; pKa ~4.0–4.5).
    • Applications : Intermediate in pharmaceuticals (e.g., Levothyroxine impurity) .

2-Amino-2-(4-isopropylphenyl)acetic Acid

  • Molecular formula: C₁₁H₁₅NO₂
  • Molecular weight : 193.24 g/mol .
  • logP: 2.59 (moderate lipophilicity) . Hazards: Labeled Xn (harmful), likely due to amino group reactivity .

Structural and Functional Comparison Table

Compound Substituent Molecular Weight (g/mol) pKa logP Key Applications/Hazards
[4-(Isopropylsulfonyl)phenyl]acetic Acid Isopropylsulfonyl ~242.3 (estimated) ~3.5–4.0* ~1.8* Potential COX-2 inhibitor precursor
4-(Methylsulfonyl)phenylacetic Acid Methylsulfonyl 214.24 ~3.0–3.5 1.2 Etoricoxib intermediate
2-(4-(Cyclopropylsulfanyl)phenyl)acetic Acid Cyclopropylsulfanyl 208.28 4.26 2.1 H302/H315/H319 hazards
2-(4-Octylphenyl)acetic Acid Octyl 248.36 ~4.5 5.0 Surfactant/polymer additive
4-Hydroxyphenylacetic Acid Hydroxyl 152.15 ~4.0 1.0 Levothyroxine impurity
2-Amino-2-(4-isopropylphenyl)acetic Acid Amino 193.24 ~8.5 (NH₂) 2.59 Zwitterionic drug candidate

*Estimated based on sulfonyl group effects.

Critical Analysis of Substituent Effects

  • Electron-withdrawing groups (e.g., sulfonyl) :
    • Enhance acetic acid acidity (lower pKa), improving water solubility.
    • Increase metabolic stability in pharmaceuticals (e.g., Etoricoxib) .
  • Electron-donating groups (e.g., hydroxyl, thioether) :
    • Reduce acidity, favoring lipid solubility and membrane permeability.
    • May introduce toxicity risks (e.g., cyclopropylsulfanyl compound’s H302 hazard) .
  • Alkyl chains (e.g., octyl): Boost lipophilicity, making compounds suitable for non-polar applications .

Biologische Aktivität

[4-(Isopropylsulfonyl)phenyl]acetic acid is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammation. Its unique chemical structure, characterized by a phenyl ring substituted with an isopropylsulfonyl group and an acetic acid moiety, contributes to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. The compound's ability to modulate these pathways suggests its potential use in treating conditions characterized by inflammation.

Analgesic Effects

The compound has also been evaluated for its analgesic properties. In animal models, it demonstrated a reduction in pain responses, indicating its potential utility in pain management therapies. The mechanism may involve inhibition of pain signaling pathways, although further studies are needed to elucidate the exact mechanisms involved.

Antitumor Activity

Research indicates that structural analogs of this compound have shown promising results in inhibiting various cancer cell lines. Notably, compounds with similar functional groups have been reported to exhibit cytotoxic effects against breast cancer (MDA-MB-231), liver cancer (HepG2), and lung cancer (A549) cell lines. The potential antitumor activity positions this compound as a candidate for further investigation in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Studies suggest that it may act as an inhibitor of certain enzymes or receptors that are crucial for cell proliferation and inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
4-Isopropylphenylacetic acidC₁₁H₁₄O₂Lacks sulfonic group; simpler structure
Phenylacetic acidC₈H₈O₂Basic phenolic structure; fewer functional groups
4-Methylphenylacetic acidC₉H₁₂O₂Methyl substitution; different biological activity

The presence of both the isopropylsulfonyl and acetic acid moieties in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

  • Anti-inflammatory Study : A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential use as an anti-inflammatory agent.
  • Antitumor Activity Assessment : In vitro assays demonstrated that this compound inhibited cell proliferation in several cancer cell lines, with IC50 values comparable to known chemotherapeutic agents. Further mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Q & A

Basic Research Question

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (tested to EN 166 standards) .

Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., sulfonyl chlorides) .

Storage : In airtight containers at 2–8°C, desiccated to prevent hydrolysis of the sulfonyl group .

Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

What strategies improve the aqueous solubility of this compound for in vivo studies?

Advanced Research Question

Prodrug Design : Synthesize ester derivatives (e.g., methyl or PEGylated esters) to enhance solubility, which hydrolyze in vivo to release the active compound .

Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to stabilize the compound in aqueous buffers .

pH Adjustment : Solubilize the sodium salt form at pH 7.4 (phosphate buffer), achieving >5 mg/mL solubility .

How can researchers address low reproducibility in biological assays involving this compound?

Advanced Research Question

Standardize Protocols : Pre-treat cells/tissues with consistent serum starvation times (e.g., 24 hours) to synchronize metabolic states .

Batch Testing : Use a single synthesized batch of the compound to avoid variability in purity .

Statistical Power : Increase sample size (n ≥ 30 per group) and use blinded scoring for subjective endpoints (e.g., histological analysis) .

What are the implications of the sulfonyl group’s electronic effects on the compound’s reactivity?

Advanced Research Question
The electron-withdrawing sulfonyl group:

Acid Strength : Lowers the pKa of the acetic acid group (predicted pKa ~3.2 vs. ~4.8 for unsubstituted phenylacetic acid), enhancing ionization in physiological conditions .

Nucleophilic Substitution : Deactivates the phenyl ring, directing electrophilic attacks to the meta position relative to the sulfonyl group .

Stability : Increases resistance to enzymatic degradation compared to non-sulfonylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Isopropylsulfonyl)phenyl]acetic acid
Reactant of Route 2
Reactant of Route 2
[4-(Isopropylsulfonyl)phenyl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.